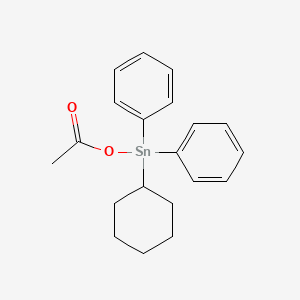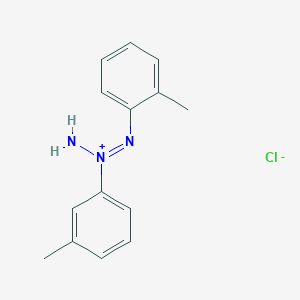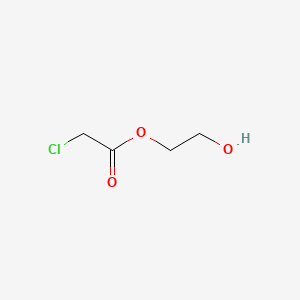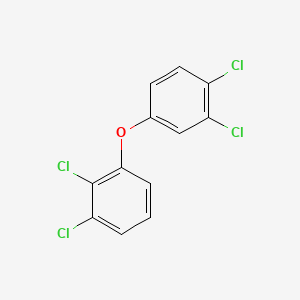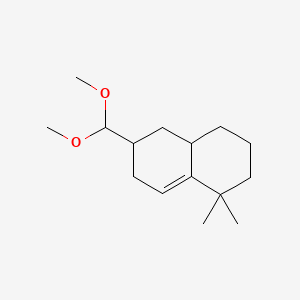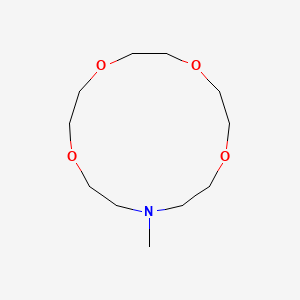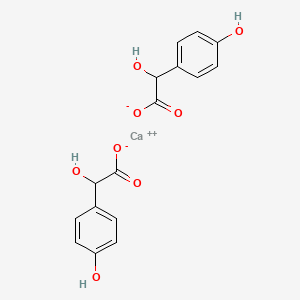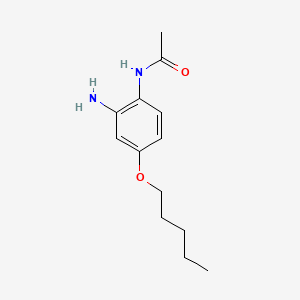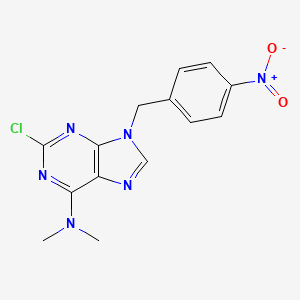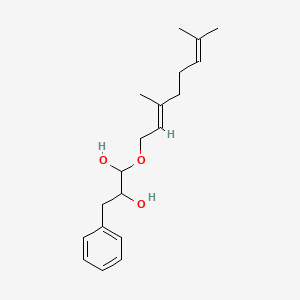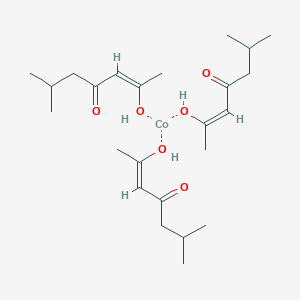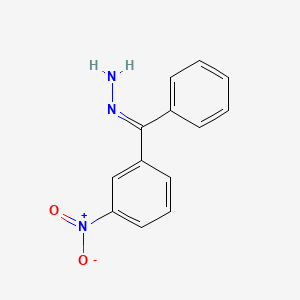
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C13H11N3O2 It is known for its unique structure, which includes a hydrazone group and a hydroxy(oxido)amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone typically involves the reaction of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The hydrazone group can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone
- (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone oxime
- (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone semicarbazone
Uniqueness
(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its hydrazone linkage and hydroxy(oxido)amino group make it a versatile compound for various applications, setting it apart from similar compounds .
Properties
CAS No. |
6317-55-1 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(E)-[(3-nitrophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11N3O2/c14-15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)16(17)18/h1-9H,14H2/b15-13+ |
InChI Key |
KLZKXERXMDLQPW-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


